5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide
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Overview
Description
2-Hydroxy Atorvastatin Lactone-d5 is a deuterated form of 2-Hydroxy Atorvastatin Lactone, an active metabolite of atorvastatin. Atorvastatin is a widely used statin medication that inhibits HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. The deuterated form, 2-Hydroxy Atorvastatin Lactone-d5, is often used in scientific research to study the pharmacokinetics and metabolism of atorvastatin due to its stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Atorvastatin Lactone-d5 involves the incorporation of deuterium atoms into the molecular structure of 2-Hydroxy Atorvastatin Lactone. This can be achieved through various deuteration techniques, including the use of deuterated reagents and solvents. The reaction typically involves the lactonization of the hydroxy acid form of atorvastatin under controlled conditions .
Industrial Production Methods: Industrial production of 2-Hydroxy Atorvastatin Lactone-d5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Deuterated compounds are often produced in specialized facilities equipped to handle isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy Atorvastatin Lactone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the lactone form back to the hydroxy acid form.
Substitution: The fluorine atom in the phenyl ring can undergo substitution reactions with nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to hydroxy acid form.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-Hydroxy Atorvastatin Lactone-d5 is extensively used in scientific research due to its stability and traceability. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of atorvastatin.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of atorvastatin.
Drug Interaction Studies: Understanding how atorvastatin interacts with other drugs and its impact on metabolic enzymes.
Biological Research: Exploring the effects of atorvastatin on cellular processes and signaling pathways .
Mechanism of Action
2-Hydroxy Atorvastatin Lactone-d5 exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol. The compound also exhibits antioxidant properties, reducing lipid hydroperoxide formation and protecting cells from oxidative stress .
Comparison with Similar Compounds
2-Hydroxy Atorvastatin: The non-deuterated form of the compound.
4-Hydroxy Atorvastatin: Another active metabolite of atorvastatin.
Atorvastatin Lactone: The lactone form of atorvastatin.
Other Statins: Compounds like simvastatin, lovastatin, and rosuvastatin
Uniqueness: 2-Hydroxy Atorvastatin Lactone-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not easily achievable with non-deuterated compounds .
Properties
IUPAC Name |
5-(4-fluorophenyl)-1-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-N-(2-hydroxyphenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O5/c1-20(2)31-30(33(40)35-26-10-6-7-11-27(26)38)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-25-18-24(37)19-28(39)41-25/h3-15,20,24-25,37-38H,16-19H2,1-2H3,(H,35,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNECBMZJZFGTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.